![molecular formula C19H15N3O4S B2410703 N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide CAS No. 2320539-86-2](/img/structure/B2410703.png)
N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide, also known as CPTH6, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases. CPTH6 is a member of the oxamide family of compounds and has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including histone acetyltransferases (HATs) and N-myristoyltransferase (NMT).
Aplicaciones Científicas De Investigación
Bioactive Heterocyclic Compounds
N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide contains heterocyclic compounds such as furan and thiophene, which are crucial in drug design due to their bioactive properties. These compounds are part of structural units in molecules with medicinal relevance. The incorporation of heteroaryl substituents like furan-2-yl and thiophen-2-yl in purine and pyrimidine nucleobases and nucleosides has been shown to influence activities in antiviral, antitumor, antimycobacterial, and antiparkinsonian drugs. Various structure-activity relationship studies highlight the modifications of lead compound structures to optimize activity and selectivity in these areas (Ostrowski, 2022).
DNA Interaction and Drug Design
Compounds similar to this compound have been used in the study of DNA interactions, particularly in the case of synthetic dyes like Hoechst 33258. These compounds have a strong affinity for the minor groove of double-stranded B-DNA and are used in chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. They also play a role in drug design as radioprotectors and topoisomerase inhibitors, serving as models to investigate DNA sequence recognition and binding (Issar & Kakkar, 2013).
Biomass Conversion and Polymer Production
The furan and thiophene units present in this compound are related to the conversion of plant biomass to furan derivatives like 5-Hydroxymethylfurfural (HMF). These derivatives are considered alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. They hold promise in the production of monomers, polymers, fuels, solvents, pharmaceuticals, and pesticides, indicating a broad range of applications in sustainable chemistry and material science (Chernyshev, Kravchenko & Ananikov, 2017).
Carcinogenicity Studies
Thiophene analogs of carcinogens have been synthesized and evaluated for potential carcinogenicity. These studies are essential for understanding the biological and chemical behavior of new compounds and their potential risks. The analogs of benzidine and 4-aminobiphenyl, which are similar in structure to this compound, have been synthesized and evaluated in vitro for their carcinogenic potential (Ashby, Styles, Anderson & Paton, 1978).
Propiedades
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c20-10-12-4-1-2-5-13(12)22-19(25)18(24)21-11-14(23)16-7-8-17(27-16)15-6-3-9-26-15/h1-9,14,23H,11H2,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQKKVCTQHFFOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2410622.png)
![N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2410623.png)
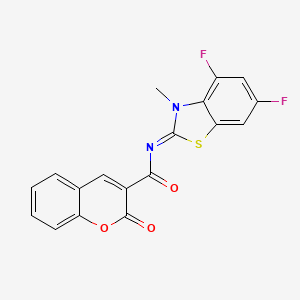
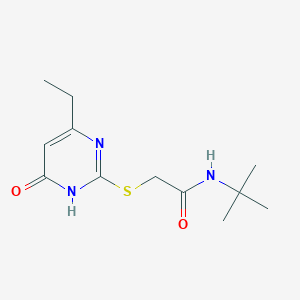
![N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2410627.png)
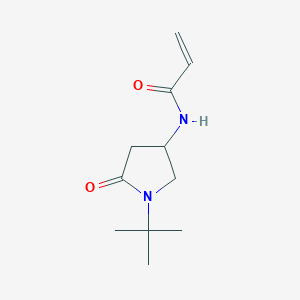
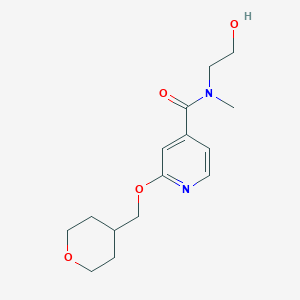
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-isopropoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410633.png)
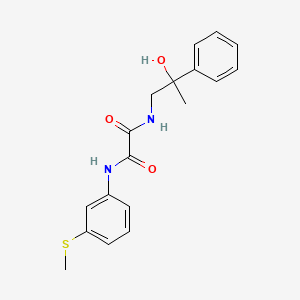
![2-(2-Bromophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2410637.png)
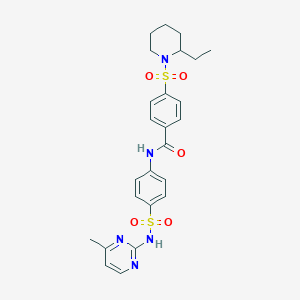
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2410640.png)
![5-But-2-ynyl-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2410643.png)